

Application Notes and Protocols for Pcsk9-IN-17 in Cell-Based Assays

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Compound of Interest

Compound Name: Pcsk9-IN-17

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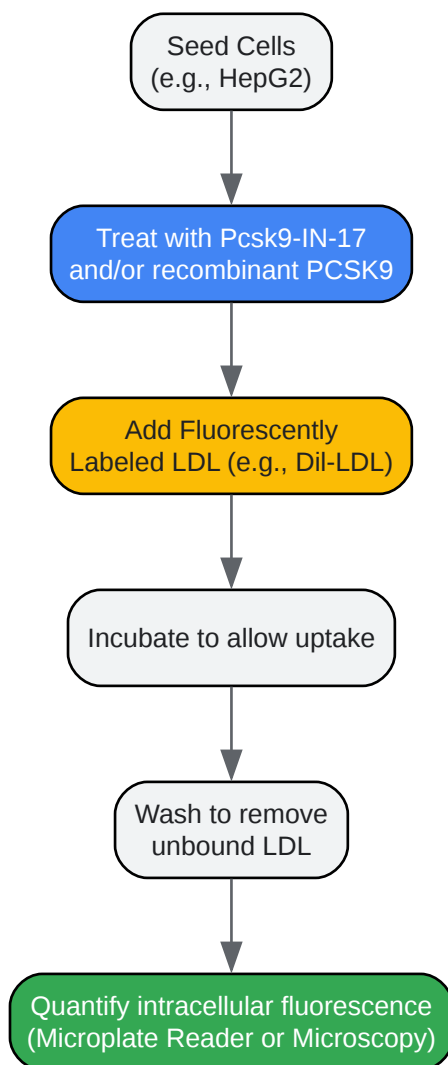
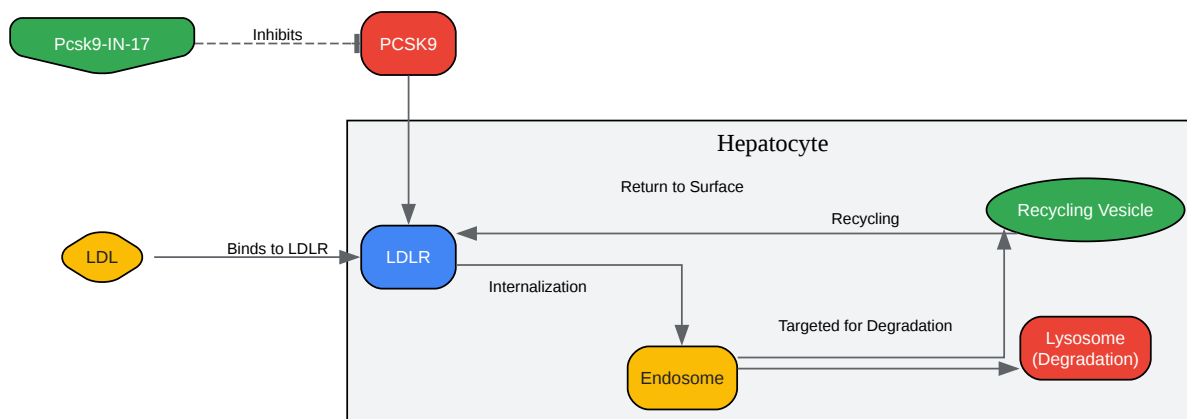
These application notes provide detailed protocols for utilizing **Pcsk9-IN-17**, a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), in various cell-based assays. The following protocols are designed to assess the efficacy of **Pcsk9-IN-17** in modulating the PCSK9-LDLR pathway, a critical regulator of plasma cholesterol homeostasis.

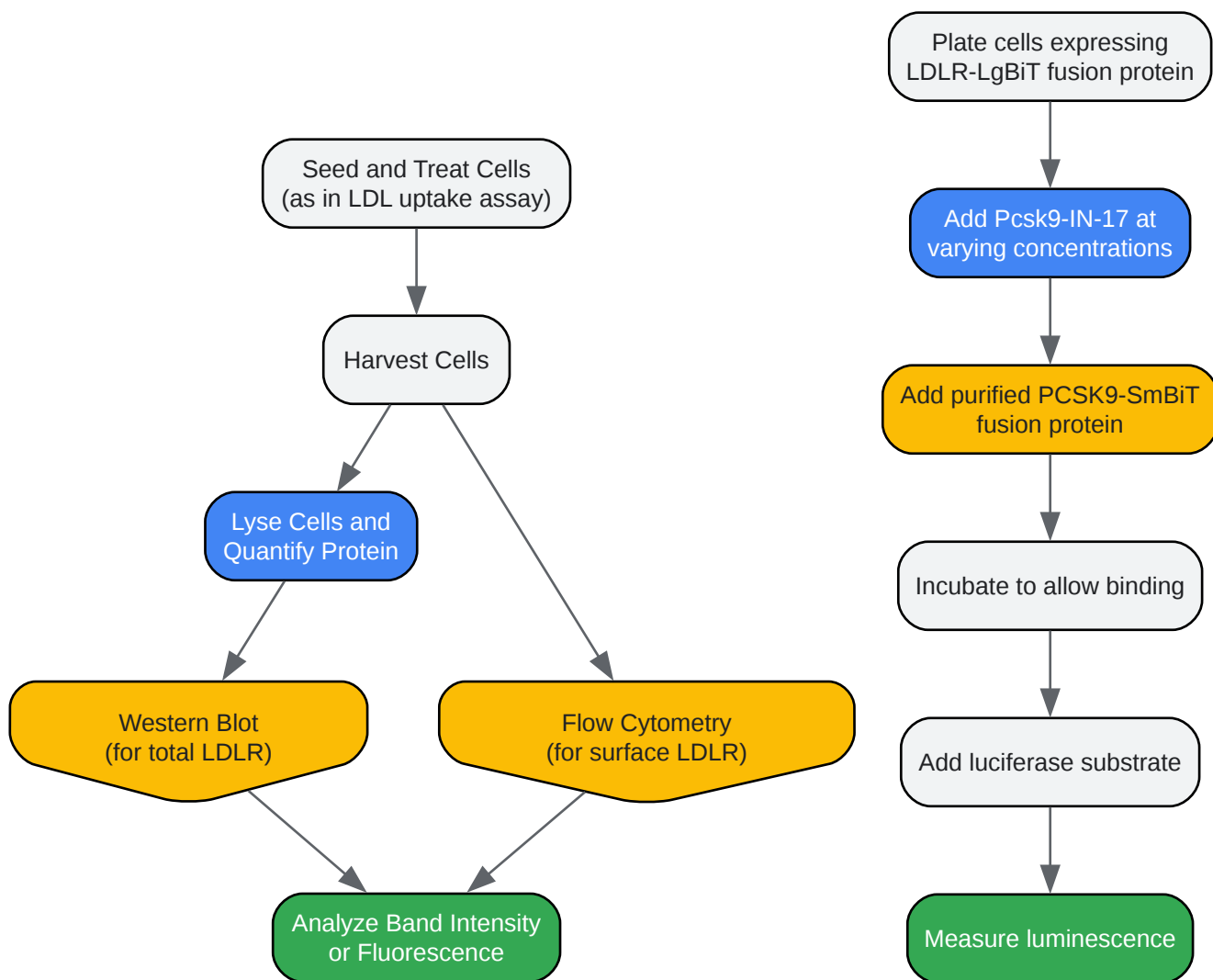
Introduction to PCSK9 and the Role of Pcsk9-IN-17

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a serine protease that plays a crucial role in regulating the levels of Low-Density Lipoprotein (LDL) cholesterol in the bloodstream.[1][2] It functions by binding to the LDL receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[3][4][5] This process reduces the number of LDLRs available to clear LDL cholesterol from the circulation, leading to elevated plasma LDL levels.[6][7] **Pcsk9-IN-17** is a small molecule inhibitor designed to disrupt the interaction between PCSK9 and LDLR, thereby preventing LDLR degradation and promoting the clearance of LDL cholesterol.

Mechanism of Action of PCSK9

PCSK9 is primarily synthesized and secreted by the liver.[5][8] Once in the circulation, it binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR.[9][10] The PCSK9-LDLR complex is then internalized into the cell via endocytosis.[3] Instead of the LDLR recycling back to the cell surface to clear more LDL, the presence of bound PCSK9 redirects the entire complex to the lysosome for degradation.[3][6][8] By inhibiting this interaction, **Pcsk9-IN-17** is expected to increase the recycling of LDLR to the cell surface, leading to enhanced LDL uptake by the cells.





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